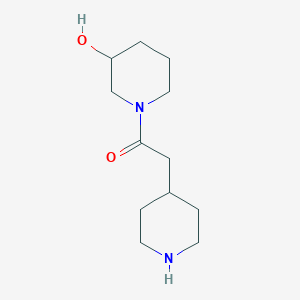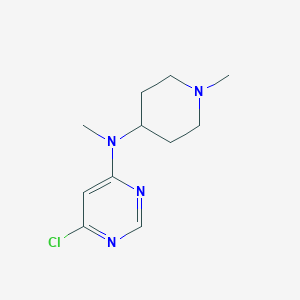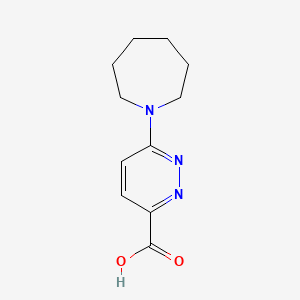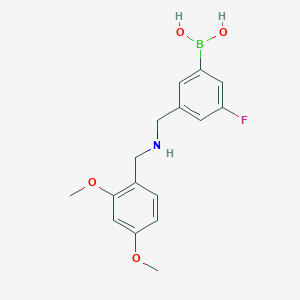
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid
Übersicht
Beschreibung
This compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Chemical Reactions Analysis
Boronic acids, such as this compound, are known to be involved in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction , which is widely used in organic synthesis to form carbon-carbon bonds.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic compounds. The boronic acid acts as a nucleophilic partner, coupling with electrophilic halides under the presence of a palladium catalyst. This process is widely used in the pharmaceutical industry for the synthesis of various drug molecules.
Neutron Capture Therapy
Boronic acids are explored for their potential as boron carriers in neutron capture therapy (NCT) . NCT is a type of cancer treatment that targets tumors on a cellular level. The boronic acid compound can be used to deliver boron atoms to cancerous cells, which are then irradiated with neutrons, causing the boron to release alpha particles that kill the tumor cells.
Drug Design and Delivery
The compound’s structure allows for its use in drug design and delivery systems . Its boronic acid moiety can form reversible covalent bonds with sugars and other biological molecules, making it a candidate for the development of new drugs or drug delivery mechanisms that can respond to the presence of specific biomolecules.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[[(2,4-dimethoxyphenyl)methylamino]methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO4/c1-22-15-4-3-12(16(8-15)23-2)10-19-9-11-5-13(17(20)21)7-14(18)6-11/h3-8,19-21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGHIGDSPEPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNCC2=C(C=C(C=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



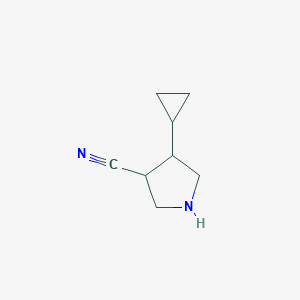

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)
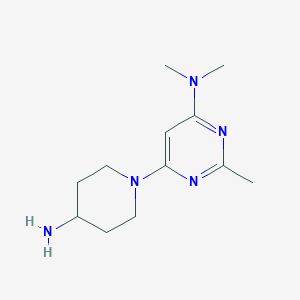
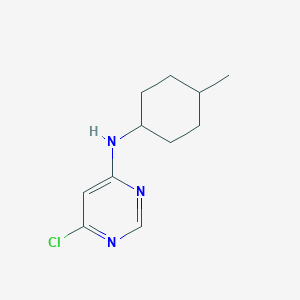
![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

